N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine

Medicinal chemistry Structure-activity relationship Physicochemical profiling

This compound is the para-phenylthio structural congener of Captodiame, purpose-built for systematic SAR investigations. The phenylthio-for-butylthio substitution increases logP by ~0.5–1.0 units, expands polarizable aromatic surface for enhanced π–π receptor interactions, and shifts metabolic liability from aliphatic to aromatic oxidation. Procurement of this analog alongside Captodiame and ortho-substituted 2-(phenylthio)benzylamine derivatives enables a complete pharmacophore substitution matrix for profiling at 5-HT2c, sigma-1, D3 receptors, and SERT. Ideal for antiarrhythmic ion channel studies and novel SERT PET radiotracer development. Custom synthesis available.

Molecular Formula C23H25NS2
Molecular Weight 379.6 g/mol
CAS No. 102559-50-2
Cat. No. B033520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine
CAS102559-50-2
SynonymsN,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine
Molecular FormulaC23H25NS2
Molecular Weight379.6 g/mol
Structural Identifiers
SMILESCN(C)CCSC(C1=CC=CC=C1)C2=CC=C(C=C2)SC3=CC=CC=C3
InChIInChI=1S/C23H25NS2/c1-24(2)17-18-25-23(19-9-5-3-6-10-19)20-13-15-22(16-14-20)26-21-11-7-4-8-12-21/h3-16,23H,17-18H2,1-2H3
InChIKeyNHPYPSAPHMSKFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine (CAS 102559-50-2): Structural Identity, Class Assignment, and Sourcing Baseline


N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine (CAS 102559-50-2) is a synthetic tertiary amine belonging to the phenylthioaralkylamine class, characterized by a bis-thioether diphenylmethane scaffold bearing a dimethylaminoethyl side chain and a para-phenylthio substituent on one aromatic ring [1]. Its molecular formula is C23H25NS2 with a molecular weight of 379.58 g/mol [1]. The compound is registered in the EPA DSSTox database (DTXSID70907698) and carries the Beilstein reference 4-06-00-06673 . It is structurally congeneric with the clinically used antihistamine and putative antidepressant Captodiame (CAS 486-17-9), differing specifically by replacement of Captodiame's para-butylthio group with a para-phenylthio moiety, a substitution that alters lipophilicity, aromatic surface area, and predicted receptor interaction profiles [2].

Why Captodiame and Simpler Phenylthioaralkylamines Cannot Substitute for CAS 102559-50-2 in Research Applications


Although CAS 102559-50-2 shares the bis-thioether diphenylmethane core with Captodiame, the para-phenylthio substituent is not a conservative replacement for the para-butylthio group: the phenylthio moiety introduces an additional aromatic ring, increasing predicted logP by approximately 0.5–1.0 log units relative to Captodiame's measured ALogP of 5.96 [1][2], expanding the polarizable surface available for π–π stacking interactions with aromatic residues in receptor binding pockets, and altering the metabolic liability profile from aliphatic oxidation (butylthio) to aromatic oxidation pathways (phenylthio) [3]. Simpler phenylthioaralkylamines such as N,N-dimethyl-2-(phenylthio)benzylamine (CAS 63167-05-5, MW 243.4) lack the second thioether linkage and the diphenylmethane scaffold entirely, and therefore do not recapitulate the three-dimensional pharmacophore geometry of the target compound . These structural distinctions are expected to produce divergent selectivity profiles across aminergic GPCRs and monoamine transporters, making direct experimental comparison essential rather than assuming class-level interchangeability [4].

Quantitative Differentiation Evidence for CAS 102559-50-2 Versus Captodiame and Related Phenylthioaralkylamines


Structural Divergence: para-Phenylthio vs. para-Butylthio Substituent Defines Distinct Physicochemical Space

CAS 102559-50-2 differs from its closest clinical analog Captodiame (CAS 486-17-9) by a single substituent exchange at the para position of one diphenylmethane ring: a phenylthio group replaces the butylthio group. This substitution increases the molecular weight from 359.59 g/mol to 379.58 g/mol, adds one aromatic ring (increasing the aromatic ring count from 2 to 3), and replaces a flexible four-carbon alkyl chain with a rigid aromatic ring [1][2]. The predicted polar surface area remains constant at approximately 3.24 Ų for both compounds, but the aromatic surface area and refractivity are elevated in CAS 102559-50-2, enhancing potential for π–π stacking and hydrophobic interactions [1][3].

Medicinal chemistry Structure-activity relationship Physicochemical profiling

Predicted Lipophilicity Differential: Elevated cLogP Relative to Captodiame Confers Distinct ADME Predictions

Captodiame has experimentally validated ALogP values ranging from 5.66 (ALOGPS) to 6.13 (ChemAxon), with a consensus ALogP of 5.96 reported by the Clinical Drug Experience Knowledgebase [1][2]. The replacement of the para-butylthio group (four sp³ carbons) with a para-phenylthio group (six aromatic sp² carbons) in CAS 102559-50-2 is predicted to increase logP by approximately 0.5 to 1.0 log units, placing the estimated cLogP of CAS 102559-50-2 in the range of ~6.5 to 7.0 based on the Hansch π constant for phenyl vs. butyl substitution [3]. This elevated lipophilicity predicts enhanced blood-brain barrier permeability but also potentially reduced aqueous solubility (estimated logS approximately −7.5 to −8.0 vs. Captodiame's −6.8) [2].

ADME prediction Lipophilicity Blood-brain barrier penetration

Class-Level Antiarrhythmic Activity: Patent-Documented Efficacy of Phenylthioaralkylamines Supports Cardiac Electrophysiology Applications

The phenylthioaralkylamine chemical class encompassing CAS 102559-50-2 is explicitly claimed in Merck & Co. patents US 4,018,830 and US 4,055,665 as possessing antiarrhythmic activity, with demonstrated efficacy in arresting existing arrhythmias and restoring normal cardiac rhythm in animal models upon oral or parenteral administration [1][2]. The patents report effective daily doses ranging from 1.00 to 100.00 mg/kg in mature animals, with unit doses between 2.5 mg and 250 mg for a 10 kg dog administered four times daily [1]. While these patents cover a genus of phenylthioaralkylamines rather than CAS 102559-50-2 specifically, CAS 102559-50-2 falls squarely within the claimed structural scope (Formula I and Formula II compounds bearing N,N-dimethylaminoethyl thioether linkages) [2].

Cardiac electrophysiology Antiarrhythmic agents Ion channel pharmacology

Serotonin Transporter (SERT) Pharmacology: Cross-Study Binding Affinity Comparison with Structurally Related 2-(Phenylthio)araalkylamines

A series of 2-(phenylthio)araalkylamines evaluated by Wilson et al. (2000) demonstrated high-affinity binding to the human serotonin transporter (SERT), with the most potent compound achieving a Ki of 0.27 nM in radioligand displacement assays [1]. This compound class showed selectivity for SERT over dopamine and norepinephrine transporters in vitro [1][2]. The structurally related compound N,N-dimethyl-4-(phenylthio)benzylamine (Va) hydrochloride, reported by Šindelář et al. (1992), showed affinity for 5-HT2 serotonin receptors and cholinergic receptors in rat brain homogenates, with serotonin re-uptake inhibition and potentiation of yohimbine toxicity in mice considered indicative of antidepressant activity [3]. CAS 102559-50-2, bearing the key N,N-dimethylaminoethyl thioether pharmacophore and an extended aromatic system relative to these reference compounds, is predicted to engage the same aminergic targets but with a distinct selectivity signature conferred by its unique bis-thioether diphenylmethane architecture [4].

Serotonin transporter SERT binding PET radiotracer development Antidepressant pharmacology

Captodiame Pharmacological Benchmarking: 5-HT2c, Sigma-1, and D3 Receptor Activity Provides a Comparative Framework for Target Engagement Profiling

Captodiame, the closest clinical analog of CAS 102559-50-2, has been pharmacologically characterized as a 5-HT2c receptor antagonist and an agonist at both sigma-1 and D3 dopamine receptors [1]. Chronic administration of Captodiame enhances hypothalamic BDNF expression via synergistic sigma-1 receptor agonism and 5-HT2c receptor antagonism, and the compound demonstrates anti-immobility activity in the forced swim test, an established behavioral screen for antidepressant efficacy [1]. While corresponding receptor binding data (Ki values) for individual targets have not been publicly disclosed for Captodiame in peer-reviewed literature, its multi-target profile establishes a pharmacological benchmark against which CAS 102559-50-2 can be systematically compared in head-to-head profiling experiments [1][2].

GPCR pharmacology Sigma receptor Dopamine D3 receptor 5-HT2c antagonist

Analytical Characterization: GC-MS Spectral Data Availability Enables Identity Verification and Purity Assessment in Procurement Workflows

CAS 102559-50-2 has a recorded GC-MS spectrum in the SpectraBase database (Compound ID: 2NyZ8nG77zd), providing a reference electron ionization (EI) mass spectrum for identity confirmation [1]. The compound's exact mass is 379.142842 g/mol (C23H25NS2), and its InChIKey is available for database cross-referencing [1][2]. A safety data sheet conforming to GHS Sixth Revised Edition specifications is available via LookChem, although specific toxicological endpoints remain uncharacterized . In contrast, Captodiame (CAS 486-17-9) has more extensive analytical documentation including predicted LC-MS/MS spectra, but the two compounds are readily distinguishable by their distinct molecular ions (m/z 379 vs. 359) and characteristic fragmentation patterns reflecting the phenylthio vs. butylthio substituent difference [3].

Analytical chemistry GC-MS characterization Quality control Procurement specification

Recommended Research and Industrial Application Scenarios for N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine (CAS 102559-50-2)


Structure-Activity Relationship (SAR) Studies of Phenylthioaralkylamine Pharmacophores for Aminergic GPCR and Transporter Targets

CAS 102559-50-2 serves as a critical structural probe for SAR investigations within the phenylthioaralkylamine class. Its para-phenylthio substituent represents a systematic variation from Captodiame's para-butylthio group, enabling direct comparison of how aromatic vs. aliphatic thioether substitution affects binding affinity, selectivity, and functional activity at 5-HT2c, sigma-1, D3 dopamine receptors, and the serotonin transporter [1][2]. Procurement of CAS 102559-50-2 alongside Captodiame and simpler ortho-substituted 2-(phenylthio)benzylamine analogs enables a complete substitution matrix for pharmacophore mapping [3].

Cardiac Electrophysiology Research: Investigation of Phenylthioaralkylamine Class III Antiarrhythmic Mechanisms

The documented antiarrhythmic activity of phenylthioaralkylamines in the Merck patent family (US 4,018,830; US 4,055,665) provides a rationale for evaluating CAS 102559-50-2 in cardiac electrophysiology assays [1]. The compound's structural features—particularly the extended aromatic system and bis-thioether architecture—may confer distinct ion channel binding kinetics compared to simpler class members. Researchers investigating class III antiarrhythmic mechanisms (action potential duration prolongation) can employ CAS 102559-50-2 to probe the contribution of arylthio substituent lipophilicity and geometry to cardiac ion channel modulation [1].

PET Radiotracer Precursor Chemistry and SERT Imaging Ligand Development

The established utility of 2-(phenylthio)araalkylamines as SERT PET radiotracers (Wilson et al., 2000; Ki = 0.27 nM for lead compound) positions CAS 102559-50-2 as a candidate precursor or scaffold for developing novel SERT imaging agents [1]. The para-phenylthio substitution pattern offers a distinct radiolabeling handle (potential for ¹¹C-methylation at the dimethylamino group or electrophilic aromatic substitution on the phenylthio ring) compared to the ortho-substituted radiotracers previously described [1][2]. This structural differentiation may yield radiotracers with improved specific-to-nonspecific binding ratios or altered brain regional distribution kinetics [1].

Comparative CNS Drug Discovery: Benchmarking Against Captodiame for Antidepressant and Anxiolytic Target Profiling

Captodiame's validated multi-receptor pharmacology—5-HT2c antagonism, sigma-1 agonism, D3 agonism, and antihistamine activity—provides a defined pharmacological benchmark [1][2]. Systematic side-by-side profiling of CAS 102559-50-2 against Captodiame in receptor binding panels, functional assays (calcium flux, β-arrestin recruitment, cAMP modulation), and in vivo behavioral models (forced swim test, tail suspension test, yohimbine potentiation) can reveal whether the phenylthio-for-butylthio substitution enhances desired activities (e.g., sigma-1 agonism) while reducing antihistaminergic sedation, potentially yielding a differentiated preclinical candidate [1][3].

Quote Request

Request a Quote for N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.